ent-Deschloro Florfenicol ent-Deschloro Florfenicol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209091
InChI:
SMILES:
Molecular Formula: C₁₂H₁₅ClFNO₄S
Molecular Weight: 323.77

ent-Deschloro Florfenicol

CAS No.:

Cat. No.: VC0209091

Molecular Formula: C₁₂H₁₅ClFNO₄S

Molecular Weight: 323.77

* For research use only. Not for human or veterinary use.

ent-Deschloro Florfenicol -

Specification

Molecular Formula C₁₂H₁₅ClFNO₄S
Molecular Weight 323.77

Introduction

Chemical Structure and Properties

ent-Deschloro Florfenicol is characterized by its specific stereochemical configuration and structural features that distinguish it from florfenicol and other related compounds. The "ent-" prefix indicates its enantiomeric relationship to deschloro florfenicol, while the "deschloro" portion of the name signifies that it contains one less chlorine atom compared to the parent compound florfenicol.

The compound possesses the following chemical characteristics:

PropertyValue
Molecular FormulaC12H15ClFNO4S
Molecular Weight323.77 g/mol
IUPAC Name2-chloro-N-[(1S,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
CAS NumberNot definitively established
Stereochemistry(1S,2R) configuration

The three-dimensional structure of ent-Deschloro Florfenicol features a phenyl ring substituted with a methylsulfonyl group at the para position. The compound contains a chiral center with specific stereochemistry (1S,2R), which is critical for its recognition in analytical applications. The structure includes several functional groups: a hydroxyl group, an acetamide moiety with a chlorine substituent, and a fluoromethyl group .

The SMILES notation for the compound (CS(=O)(=O)c1ccc(cc1)C@HC@HNC(=O)CCl) provides a linear representation of its molecular structure, while the InChI string (InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16)/t10-,12-/m0/s1) encodes its complete structural information including stereochemistry .

Relationship to Florfenicol and Other Derivatives

ent-Deschloro Florfenicol belongs to a family of compounds related to florfenicol, which is a synthetic broad-spectrum antibiotic widely used in veterinary medicine. Understanding its relationship to florfenicol and other derivatives provides context for its significance in research and analytical applications.

Comparison with Florfenicol

Florfenicol, the parent compound, has the molecular formula C12H14Cl2FNO4S and a molecular weight of 358.22 g/mol . The primary structural difference between florfenicol and ent-Deschloro Florfenicol is the presence of an additional chlorine atom in florfenicol. Specifically, florfenicol contains a dichloroacetamide group, while ent-Deschloro Florfenicol has a monochloroacetamide group.

Florfenicol was developed as a safer alternative to chloramphenicol, where the -NO2 group of chloramphenicol was replaced with a methylsulfonyl (CH3SO2) group, providing significant advantages in safety and efficacy. Florfenicol exhibits broad antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as certain chlamydia and rickettsial organisms, including those resistant to chloramphenicol .

Family of Related Compounds

The florfenicol family includes several derivatives and related compounds, each with distinct structural features and applications:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberStructural Characteristics
FlorfenicolC12H14Cl2FNO4S358.2273231-34-2Contains dichloroacetamide group
Deschloro FlorfenicolC12H15ClFNO4S323.76138872-73-8Contains monochloroacetamide group
ent-FlorfenicolC12H14Cl2FNO4S358.22105182-35-2Enantiomer of florfenicol
Florfenicol AmineC10H14FNO3S247.2976639-93-5Major metabolite of florfenicol
Dideschloro FlorfenicolC12H16FNO4S-138872-76-1No chlorine atoms
Florfenicol-d3C12H11D3Cl2FNO4S361.242213400-85-0Deuterated analog used as analytical standard
Florfenicol Alcohol (FFOH)---Metabolite identified in fish tissue
Monochloro Florfenicol (FFCl)---Metabolite with one chlorine atom

These derivatives serve various purposes in research, particularly in analytical chemistry, metabolism studies, and antimicrobial investigations .

ent-Deschloro Florfenicol is primarily produced through custom synthesis by chemical companies specializing in reference standards and pharmaceutical impurities. Companies like SynZeal list it in their catalog with "Custom Synthesis" status, suggesting that it is manufactured on demand rather than maintained as regular inventory . It is also available from other companies such as LGC Standards and TLC Pharmaceutical Standards, further indicating its importance as a reference material .

The synthesis of ent-Deschloro Florfenicol likely requires stereoselective synthetic approaches to ensure the correct configuration at the chiral centers (1S,2R). Synthetic methods for related compounds like florfenicol typically involve multiple steps with careful control of reaction conditions to maintain stereochemical integrity.

Analytical Applications

ent-Deschloro Florfenicol serves several important analytical purposes, particularly in the context of veterinary medicine, food safety, and environmental monitoring.

Reference Standards in Chromatographic Analysis

One of the primary applications of ent-Deschloro Florfenicol is as a reference standard in chromatographic methods for the detection and quantification of florfenicol and its metabolites. Advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed for these analyses. A validated LC-LC-MS/MS method has been reported for the determination of florfenicol and its metabolites, including florfenicol amine (FFA), monochloro florfenicol (FFCl), and florfenicol alcohol (FFOH) in animal tissues .

In these analytical methods, ent-Deschloro Florfenicol may serve as:

  • A calibration standard for quantitative analysis

  • A quality control material to ensure method reliability

  • A reference compound for method development and validation

The availability of ent-Deschloro Florfenicol from companies specializing in reference standards, such as LGC Standards and TLC Pharmaceutical Standards, underscores its importance in analytical chemistry applications .

Metabolism and Residue Studies

ent-Deschloro Florfenicol plays a role in studies investigating the metabolism and pharmacokinetics of florfenicol. Research on Nile tilapia, for example, has examined the distribution and concentration of florfenicol and its metabolites in various tissues following oral administration. The study revealed that florfenicol alcohol (FFOH) was the primary metabolite in fillet and liver tissues, with higher concentrations than florfenicol amine (FFA), while monochloro florfenicol (FFCl) was detected at lower concentrations (below 90 µg/kg) in all tissues .

Such studies provide valuable information about the absorption, distribution, metabolism, and excretion (ADME) of florfenicol in different species, which is essential for:

  • Establishing appropriate withdrawal periods for food-producing animals

  • Ensuring compliance with maximum residue limits (MRLs)

  • Understanding species-specific differences in drug metabolism

Analytical Detection Methods

Various analytical methods have been developed for the detection and quantification of florfenicol and its related compounds, which could be adapted for the analysis of ent-Deschloro Florfenicol in different matrices.

Sample Preparation Methods

Effective sample preparation is crucial for the reliable analysis of ent-Deschloro Florfenicol in complex matrices such as animal tissues, feed, or environmental samples. Common sample preparation techniques include:

  • Liquid-liquid extraction (LLE)

  • Solid-phase extraction (SPE)

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology

  • Protein precipitation for biological samples

These techniques aim to isolate the analyte from matrix interferents and concentrate it to improve detection sensitivity.

Method Validation Parameters

Analytical methods for the detection of ent-Deschloro Florfenicol would typically require validation according to international guidelines, assessing parameters such as:

  • Specificity/selectivity

  • Linearity and range

  • Accuracy and precision

  • Recovery

  • Limits of detection (LOD) and quantification (LOQ)

  • Matrix effects

  • Stability

Properly validated methods ensure reliable and consistent results, which are essential for regulatory compliance and research purposes.

Future Research Directions

The existing literature on ent-Deschloro Florfenicol suggests several promising avenues for future research:

Improved Analytical Methods

Development of more sensitive, selective, and efficient analytical methods for the detection of ent-Deschloro Florfenicol in various matrices remains an important research direction. These methods are crucial for monitoring drug residues in food-producing animals, environmental samples, and pharmaceutical formulations.

Comprehensive Metabolism Studies

Further research on the potential role of ent-Deschloro Florfenicol in the metabolic pathway of florfenicol could provide valuable insights. The study on Nile tilapia identified several metabolites of florfenicol, and similar comprehensive studies in other species could enhance our understanding of its pharmacokinetics and metabolic fate .

Structure-Activity Relationship Investigations

More extensive structure-activity relationship studies involving ent-Deschloro Florfenicol and other florfenicol derivatives could contribute to the development of new antimicrobial agents with improved properties, such as enhanced potency, broader spectrum of activity, or reduced potential for resistance development.

Environmental Fate and Ecotoxicity

Given the potential environmental impact of florfenicol and related compounds, further research on the environmental fate and ecotoxicological effects of ent-Deschloro Florfenicol would be valuable. This includes studies on its persistence, degradation pathways, bioaccumulation potential, and effects on various aquatic and terrestrial organisms.

Antimicrobial Resistance Mechanisms

Research on antimicrobial resistance mechanisms to florfenicol, such as those mediated by the floR and cfr genes, could benefit from studies involving ent-Deschloro Florfenicol. Understanding how structural modifications affect susceptibility to resistance mechanisms could inform strategies to combat antimicrobial resistance.

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